molecular formula C12H19N3 B3798927 N-isopropyl-6-[(1E)-pent-1-en-1-yl]pyrimidin-4-amine

N-isopropyl-6-[(1E)-pent-1-en-1-yl]pyrimidin-4-amine

Cat. No.: B3798927
M. Wt: 205.30 g/mol
InChI Key: GBKVWMFNBRUOJH-VOTSOKGWSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are key components of many biologically important molecules, including nucleic acids and certain vitamins .


Synthesis Analysis

The synthesis of pyrimidines can involve various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The molecular structure of a pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For example, they can participate in Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulations with amidines and saturated ketones .


Physical and Chemical Properties Analysis

Pyrimidines are generally colorless compounds. They are crystalline solids that dissolve in water to give a neutral solution .

Mechanism of Action

While the specific mechanism of action for “N-isopropyl-6-[(1E)-pent-1-en-1-yl]pyrimidin-4-amine” is not available, many pyrimidines have been found to exhibit anti-inflammatory effects. These effects are often attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with a specific pyrimidine compound would depend on its specific structure and properties. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

The future research directions in the field of pyrimidines could involve the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .

Properties

IUPAC Name

6-[(E)-pent-1-enyl]-N-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-4-5-6-7-11-8-12(14-9-13-11)15-10(2)3/h6-10H,4-5H2,1-3H3,(H,13,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVWMFNBRUOJH-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CC(=NC=N1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C1=CC(=NC=N1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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